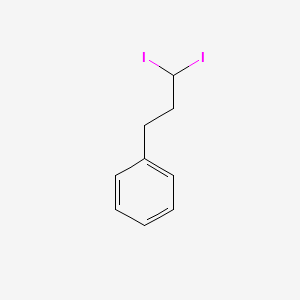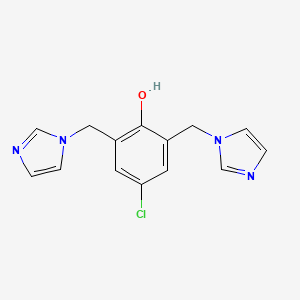
Phenol, 4-chloro-2,6-bis(1H-imidazol-1-ylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 4-chloro-2,6-bis(1H-imidazol-1-ylmethyl)- is a complex organic compound that features a phenolic structure with chlorine and imidazole substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-chloro-2,6-bis(1H-imidazol-1-ylmethyl)- typically involves the nucleophilic aromatic substitution of a chlorinated phenol with imidazole derivatives. The reaction conditions often require a base to deprotonate the imidazole, facilitating its nucleophilic attack on the chlorinated phenol. Common bases used include sodium hydride or potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds such as chlorinated phenols and imidazole derivatives. These intermediates are then reacted under controlled conditions to yield the final product. The use of catalysts and optimized reaction conditions can enhance the efficiency and yield of the industrial process .
Analyse Chemischer Reaktionen
Types of Reactions
Phenol, 4-chloro-2,6-bis(1H-imidazol-1-ylmethyl)- undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The imidazole groups can participate in further substitution reactions, potentially leading to the formation of more complex derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. Substitution reactions often require nucleophiles and bases to facilitate the reaction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various imidazole-substituted phenols .
Wissenschaftliche Forschungsanwendungen
Phenol, 4-chloro-2,6-bis(1H-imidazol-1-ylmethyl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical processes
Wirkmechanismus
The mechanism of action of Phenol, 4-chloro-2,6-bis(1H-imidazol-1-ylmethyl)- involves its interaction with specific molecular targets and pathways. The imidazole groups can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The phenolic group can participate in redox reactions, contributing to the compound’s biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenol, 2,6-bis(1,1-dimethylethyl)-4-ethyl-: Another phenolic compound with different substituents.
Phenol, 2,2’-thiobis-4-chloro-6-methyl-: A halogenated phenol with sulfur-containing substituents
Uniqueness
Phenol, 4-chloro-2,6-bis(1H-imidazol-1-ylmethyl)- is unique due to the presence of both chlorine and imidazole groups, which confer distinct chemical and biological properties. This combination of substituents is not commonly found in other phenolic compounds, making it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
154350-81-9 |
|---|---|
Molekularformel |
C14H13ClN4O |
Molekulargewicht |
288.73 g/mol |
IUPAC-Name |
4-chloro-2,6-bis(imidazol-1-ylmethyl)phenol |
InChI |
InChI=1S/C14H13ClN4O/c15-13-5-11(7-18-3-1-16-9-18)14(20)12(6-13)8-19-4-2-17-10-19/h1-6,9-10,20H,7-8H2 |
InChI-Schlüssel |
PKQMIWUBLBJKRV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN(C=N1)CC2=CC(=CC(=C2O)CN3C=CN=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


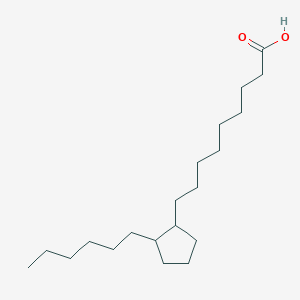
![1,1'-[1,2-Phenylenebis(methylene)]bis(thiolan-1-ium) dichloride](/img/structure/B14282913.png)
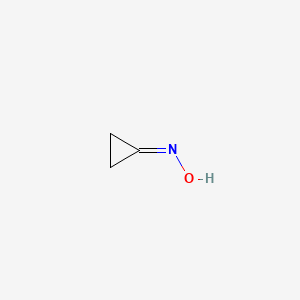
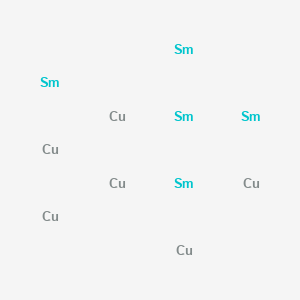
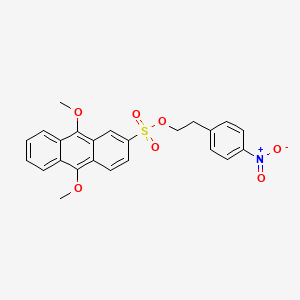
![[(1-Chlorohex-1-en-1-yl)selanyl]benzene](/img/structure/B14282941.png)
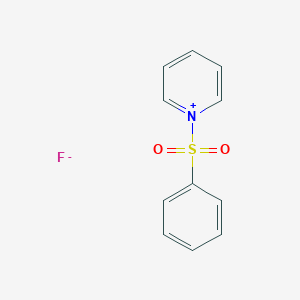
![1-[(4-Chlorophenyl)methyl]imidazolidine-2,4-dione](/img/structure/B14282945.png)
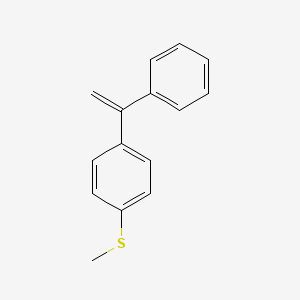
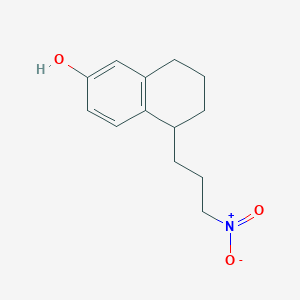
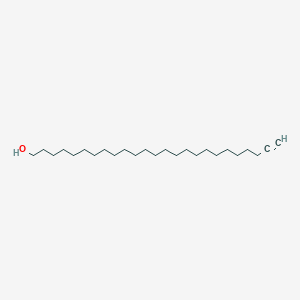
![12-[Bis(4-methoxyphenyl)(phenyl)methoxy]dodecan-1-OL](/img/structure/B14282965.png)
![2-Propyn-1-ol, 1-[(1,1-dimethylethyl)dimethylsilyl]-3-(trimethylsilyl)-](/img/structure/B14282968.png)
